![molecular formula C17H18ClN3O3 B4583146 (4-氯苯基){1-[(4-甲基-1,2,5-恶二唑-3-基)乙酰]-3-哌啶基}甲酮](/img/structure/B4583146.png)

(4-氯苯基){1-[(4-甲基-1,2,5-恶二唑-3-基)乙酰]-3-哌啶基}甲酮

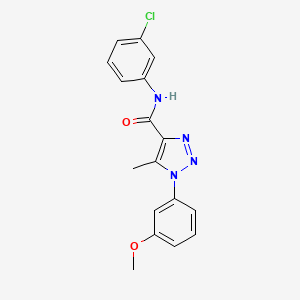

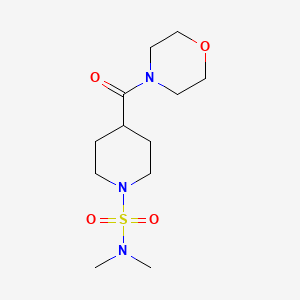

描述

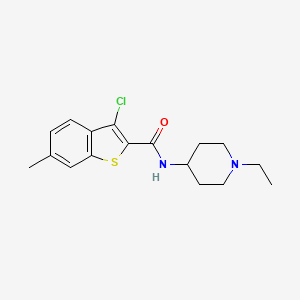

Synthesis Analysis

The synthesis of compounds related to (4-Chlorophenyl){1-[(4-Methyl-1,2,5-Oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone often involves multistep synthetic routes that include amidation, Friedel-Crafts acylation, and hydration steps, starting from accessible materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving reasonable overall yields (Zheng Rui, 2010).

Molecular Structure Analysis

The crystal structure of related compounds shows the piperidine ring adopting a chair conformation, with geometry around sulfur atoms being distorted tetrahedral. This information is crucial for understanding the molecular geometry and potential reactivity of the compound (S. B. Benakaprasad et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving (4-Chlorophenyl){1-[(4-Methyl-1,2,5-Oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone can include nucleophilic addition under various conditions, leading to functionalized products. These reactions are influenced by the presence of electron-withdrawing groups and the molecule's ability to form hydrogen bonds and π-π interactions, which are essential for its reactivity (P. Pouzet et al., 1998).

Physical Properties Analysis

The physical stability and properties such as thermal behavior are critical for understanding the applications and handling of this compound. Thermal analyses indicate stability over a broad temperature range, contributing to its utility in various chemical contexts (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO energy gaps and molecular electrostatic potential maps, provides insights into the compound's reactivity. These properties are essential for predicting reaction pathways and potential biological activity, helping guide further synthetic and application-oriented studies (C. Sivakumar et al., 2021).

科学研究应用

合成和结构分析

合成途径: 与"(4-氯苯基){1-[(4-甲基-1,2,5-恶二唑-3-基)乙酰]-3-哌啶基}甲酮"结构相关的化合物的合成已通过各种化学反应进行了探索,包括弗里德尔-克拉夫茨酰化和酰胺化过程。这些方法已被证明在实现高产率和获得具有复杂结构的化合物方面是有效的 (郑锐,2010) (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐的合成研究.

晶体结构和分子相互作用: 研究还集中在相关化合物的晶体结构和分子相互作用上,提供了对其潜在结合机制和应用的见解。例如,对大麻素受体拮抗剂的晶体结构和分子相互作用的分析展示了结构成分和受体结合之间复杂的相互作用 (J. Shim 等,2002) 拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1- (2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺与 CB1 大麻素受体的分子相互作用.

潜在应用

抗癌和抗菌活性: 具有结构相似性的化合物已被研究其潜在的抗癌和抗菌活性。一项关于新型生物活性杂环化合物的研究揭示了对癌细胞系和病原菌株的有希望的结果,突出了这些化合物的治疗潜力 (Kanubhai D. Katariya 等,2021) 新型 1,3-恶唑并吡啶基-吡唑啉的合成和分子对接研究作为抗癌和抗菌剂.

热学和光学性质: 对相关化合物的热学、光学和结构性质的研究提供了有关其稳定性和在材料科学中潜在应用的宝贵信息。例如,热学和光学研究以及理论计算已用于探索可能在药物制剂中或作为具有特定光学特性的材料中找到应用的化合物的性质 (C. S. Karthik 等,2021) [1-(2, 5-二氯-苯磺酰基)-哌啶-4-基]-(2,4-二氟-苯基)-甲酮肟的热学、光学、蚀刻、结构研究和理论计算.

属性

IUPAC Name |

1-[3-(4-chlorobenzoyl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-11-15(20-24-19-11)9-16(22)21-8-2-3-13(10-21)17(23)12-4-6-14(18)7-5-12/h4-7,13H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFICXYYAQJSDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24799715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)

![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)

![4,7-dimethyl-5-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4583173.png)